

An In-depth Technical Guide to (S)-Clofedanol: Chemical Properties and Structure

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and analytical methodologies related to (S)-Clofedanol. (S)-Clofedanol, also known as Chlophedianol, is a centrally acting antitussive agent used for the symptomatic relief of dry, irritating coughs.[1][2][3] This document is intended to serve as a resource for researchers, scientists, and professionals involved in drug development and analysis.

Chemical and Physical Properties

(S)-Clofedanol is a diarylmethane derivative with a tertiary amino group.[1] Its physicochemical properties are summarized in the table below.



Property	Value	Source(s)
IUPAC Name	1-(2-chlorophenyl)-3- (dimethylamino)-1- phenylpropan-1-ol	[1]
Molecular Formula	C ₁₇ H ₂₀ CINO	[1]
Molecular Weight	289.80 g/mol	[1]
Melting Point	120 °C	[1][4]
Boiling Point	429.8 ± 45.0 °C (Predicted)	[5]
Solubility	0.0621 g/L	[1][6]
pKa (Strongest Acidic)	13.03 ± 0.29 (Predicted)	[5]
pKa (Strongest Basic)	8.87 (Predicted)	[6]
LogP	3.52760	[4]
CAS Number	791-35-5	[1][5]

Chemical Structure

(S)-Clofedanol possesses a chiral center at the carbon atom bonded to the hydroxyl group, the two aromatic rings, and the ethylamino chain. The molecule consists of a central methane carbon substituted with a 2-chlorophenyl group, a phenyl group, a hydroxyl group, and a 2-(dimethylamino)ethyl group.[1][5]

Chemical Structure of (S)-Clofedanol



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Caption: 2D structure of Clofedanol.

The hydrochloride salt is also commonly used.[7][8][9] The systematic name for the (S)-enantiomer hydrochloride is (S)-1-(2-chlorophenyl)-3-(dimethylamino)-1-phenylpropan-1-ol hydrochloride.[10]

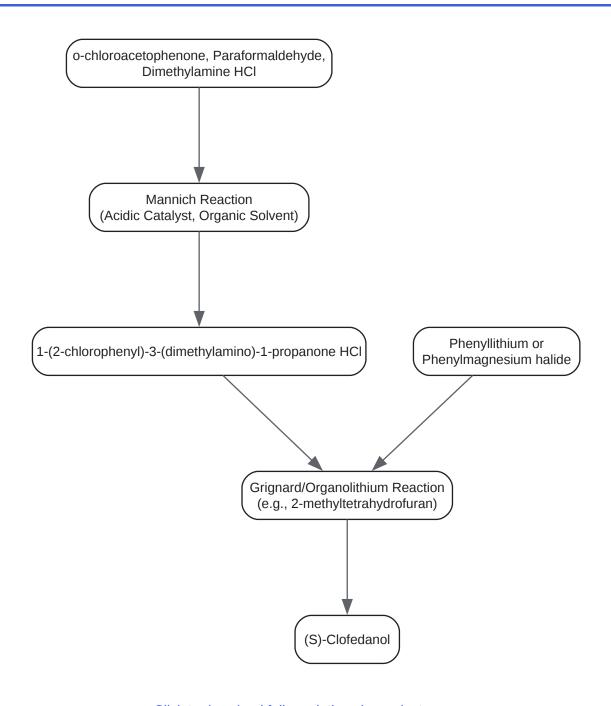
Experimental Protocols

3.1. Synthesis

A general method for the synthesis of Clofedanol involves a two-step process:

- Mannich Reaction: o-chloroacetophenone undergoes a Mannich reaction with paraformaldehyde and dimethylamine hydrochloride in an organic solvent under acidic catalysis to produce 1-(2-chlorophenyl)-3-(dimethylamino)-1-propanone hydrochloride.[11]
- Grignard Reaction: The resulting ketone is then reacted with a phenylmagnesium halide (Grignard reagent) or phenyllithium in an appropriate solvent like 2-methyltetrahydrofuran.
 [11] The reaction mixture is then quenched with a saturated ammonium chloride solution to yield Clofedanol.[11]





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Caption: Simplified synthesis workflow for Clofedanol.

3.2. Analytical Methods

The analysis of (S)-Clofedanol in various matrices can be performed using standard analytical techniques.

3.2.1. Chromatographic Separation

Foundational & Exploratory





High-Performance Liquid Chromatography (HPLC) is a suitable technique for the separation and quantification of Clofedanol. A typical method would involve:

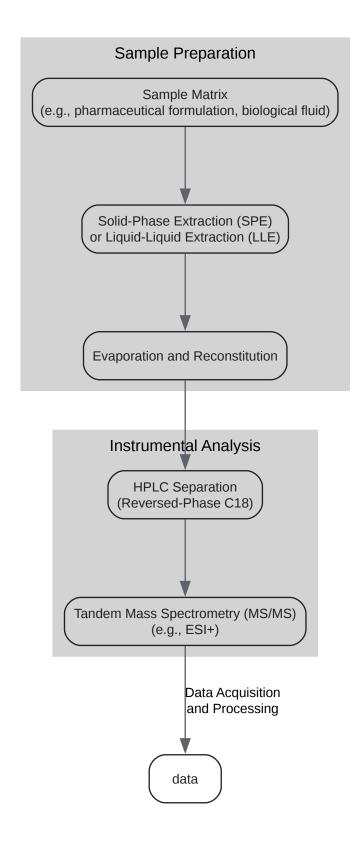
- Column: A C18 reversed-phase column.
- Mobile Phase: A gradient mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).
- Detection: UV detection or, for higher sensitivity and specificity, tandem mass spectrometry (MS/MS).[12][13]

3.2.2. Mass Spectrometry (MS)

Mass spectrometry, particularly when coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS), is a powerful tool for the identification and quantification of Clofedanol.[1][12]

- Ionization: Electrospray ionization (ESI) in positive mode is commonly used for LC-MS analysis.[1]
- Fragmentation: Collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS) can be used to generate characteristic fragment ions for unambiguous identification.





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Caption: General analytical workflow for (S)-Clofedanol.



3.2.3. Infrared (IR) Spectroscopy

Infrared spectroscopy can be used for the identification of Clofedanol by providing a unique "fingerprint" spectrum based on its molecular vibrations.[14] Samples can be prepared as potassium bromide (KBr) discs or analyzed using attenuated total reflectance (ATR).[14] The spectrum would show characteristic absorption bands corresponding to the functional groups present in the molecule, such as O-H stretching, C-H stretching (aromatic and aliphatic), C=C stretching of the aromatic rings, and C-N stretching.

Pharmacological Profile

- Mechanism of Action: Clofedanol suppresses the cough reflex through a direct effect on the cough center in the medulla of the brain.[1][6] It also exhibits local anesthetic and antihistamine properties and may have anticholinergic effects at higher doses.[2][6]
- Metabolism: The drug is metabolized in the liver.[1]
- Therapeutic Use: It is indicated for the treatment of non-productive cough.[1][4]

Safety and Toxicology

- Toxicity: The LD50 (intravenous, mouse) is reported to be 70 mg/kg.[5] The oral LD50 in mice is 300 mg/kg.[4]
- Adverse Effects: Potential side effects include irritability, drowsiness, nightmares, vertigo, nausea, vomiting, visual disturbances, hallucinations, and urticaria.
- Drug Interactions: Clofedanol may interact with other central nervous system depressants, including alcohol, antihistamines, sedatives, and narcotics.[3] It may also interact with anticholinergic drugs.[2]

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